Methyl 4-acetyl-5-methylfuran-2-carboxylate

CAS No.: 29172-10-9

Cat. No.: VC2421838

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29172-10-9 |

|---|---|

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| IUPAC Name | methyl 4-acetyl-5-methylfuran-2-carboxylate |

| Standard InChI | InChI=1S/C9H10O4/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3 |

| Standard InChI Key | NWZJIFQWVPVKLV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C(=O)OC)C(=O)C |

| Canonical SMILES | CC1=C(C=C(O1)C(=O)OC)C(=O)C |

Introduction

Chemical Identity and Structure

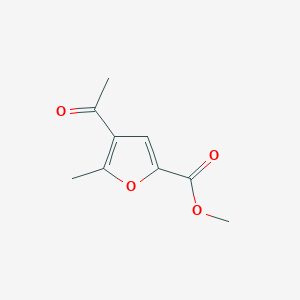

Methyl 4-acetyl-5-methylfuran-2-carboxylate is a furan derivative with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol. The compound is characterized by a furan ring with three functional groups: a methyl ester at the 2-position, an acetyl group at the 4-position, and a methyl group at the 5-position .

Identification Data

The compound can be identified using various chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of Methyl 4-acetyl-5-methylfuran-2-carboxylate

| Parameter | Value |

|---|---|

| CAS Number | 29172-10-9 |

| PubChem CID | 1225126 |

| IUPAC Name | methyl 4-acetyl-5-methylfuran-2-carboxylate |

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| InChI | InChI=1S/C9H10O4/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3 |

| InChIKey | NWZJIFQWVPVKLV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(O1)C(=O)OC)C(=O)C |

| Melting Point | 145-146°C |

The molecule features a planar furan ring with electron-rich character, making it suitable for various chemical transformations. The presence of multiple functional groups (ester, ketone, and methyl) provides diverse reaction sites for chemical modifications.

Physical and Chemical Properties

Methyl 4-acetyl-5-methylfuran-2-carboxylate appears as a crystalline solid with a characteristic melting point of 145-146°C . Its physical properties make it suitable for use in laboratory settings and chemical synthesis.

Solubility and Stability

The compound exhibits typical solubility characteristics of furan derivatives, being slightly soluble in water but readily soluble in organic solvents such as alcohols, acetone, and chlorinated solvents . This solubility profile facilitates its use in various organic reactions and purification procedures.

The presence of the furan ring confers aromaticity and relative stability to the compound, though it may be sensitive to strong oxidizing agents and strong acids due to the reactivity of the furan moiety.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of the compound. Based on related furan derivatives, the following spectral data can be expected:

¹H NMR (CDCl₃): The compound would exhibit signals for the furan ring proton at around δ 6.4-6.5 ppm, methyl ester protons at approximately δ 3.8-3.9 ppm, acetyl methyl protons at about δ 2.5-2.6 ppm, and the 5-methyl protons at approximately δ 2.3-2.4 ppm .

¹³C NMR (CDCl₃): Characteristic signals would include carbonyl carbon of the acetyl group around δ 194 ppm, ester carbonyl carbon at approximately δ 168 ppm, and furan ring carbons between δ 108-158 ppm .

Synthesis Methods

Several synthetic approaches can be employed to produce methyl 4-acetyl-5-methylfuran-2-carboxylate. The most common methods involve either direct synthesis from other furan derivatives or construction of the furan ring from appropriate precursors.

Esterification of 4-acetyl-5-methylfuran-2-carboxylic acid

The compound can be synthesized through the esterification of 4-acetyl-5-methylfuran-2-carboxylic acid with methanol, typically catalyzed by acid or base catalysts depending on the desired reaction conditions.

Synthesis from β-Dicarbonyl Compounds

A more fundamental approach involves the synthesis from aliphatic β-dicarbonyl compounds. The reaction of acetoacetic ester derivatives with appropriate reagents can lead to the formation of tri-substituted furan derivatives including methyl 4-acetyl-5-methylfuran-2-carboxylate .

When acetoacetic ester is heated with the disodium salt of succinic acid in acetic anhydride, 4-carboxy-5-methylfuran-2-acetic acid derivatives can be formed, which can be further transformed into the target compound .

From Carbohydrate Precursors

Recent research has shown innovative approaches to synthesizing furan derivatives from renewable resources. For instance, glucose can be transformed into various furan compounds, including acetylated methylfurans, through heat treatment in an autoclave . Similarly, xylose can be used in the presence of acetylacetone (acac) and appropriate catalysts to form furan derivatives .

Applications and Uses

Methyl 4-acetyl-5-methylfuran-2-carboxylate has diverse applications in chemical research and synthesis processes.

As a Synthetic Intermediate

The compound serves as a valuable intermediate in various organic reactions, contributing to the development of more complex molecules. The presence of multiple functional groups (ester, ketone, methyl) allows for selective transformations and modifications.

In Pharmaceutical Research

The compound contributes to the synthesis of pharmaceutically active compounds, leveraging the furan moiety's established role in medicinal chemistry. Many furan derivatives have shown significant biological activities, including antimicrobial, antifungal, and anticancer properties.

In Materials Science

Furan derivatives like methyl 4-acetyl-5-methylfuran-2-carboxylate can be utilized in the development of specialty chemicals and advanced materials. The compound's reactive functional groups allow for incorporation into polymers and other materials with tailored properties.

As a Precursor to Novel Bisfuranic Compounds

Recent research has demonstrated the utility of related furan compounds in the synthesis of bisfuranic structures with potential applications in polymer chemistry. For example, the compound 1-(4-((4-acetyl-5-methylfuran-2-yl)methyl)-2-methylfuran-3-yl)ethenone (MFE) has been synthesized from xylose and acetylacetone, showcasing the versatility of acetylated methylfuran structures in creating complex molecular architectures .

Chemical Transformations

Methyl 4-acetyl-5-methylfuran-2-carboxylate can undergo various chemical transformations due to its multifunctional nature.

Reduction Reactions

The carbonyl groups in the molecule can be selectively reduced to produce corresponding alcohols. For instance, the acetyl group can be reduced to form methyl 4-(1-hydroxyethyl)-5-methylfuran-2-carboxylate, while more aggressive reduction conditions could reduce both carbonyl functionalities .

Hydrolysis Reactions

The methyl ester group can be hydrolyzed under basic or acidic conditions to yield 4-acetyl-5-methylfuran-2-carboxylic acid, which serves as a versatile intermediate for further transformations .

Oxidation Reactions

Under controlled oxidation conditions, the methyl group at the 5-position can be oxidized to a formyl or carboxyl group, leading to further functionalized derivatives . For example, oxidation with hydrogen peroxide can convert related diketones into carboxymethyl-methylfuran-carboxylic acid derivatives .

Related Research and Future Perspectives

Recent research involving furan derivatives similar to methyl 4-acetyl-5-methylfuran-2-carboxylate has opened new avenues for exploration and application.

Sustainable Synthesis from Biomass

Innovative approaches for synthesizing furan derivatives from renewable resources like carbohydrates represent a significant advancement in green chemistry. The conversion of xylose to bisfuranic compounds with near-quantitative yields demonstrates the potential for sustainable production of valuable furan derivatives .

A significant example is the Zr-catalyzed conversion of xylose and acetylacetone to produce 1-(4-((4-acetyl-5-methylfuran-2-yl)methyl)-2-methylfuran-3-yl)ethenone (MFE) with yields approaching 98% .

Novel Catalytic Methods

Palladium-catalyzed reactions have been developed for the synthesis of 2-(4-acylfuran-2-yl)acetamides, expanding the toolbox of synthetic methodologies involving furan derivatives . These multicomponent carbonylative syntheses provide access to previously unreported furan structures with potential applications in medicinal chemistry.

Future Research Directions

Several promising research directions can be identified:

-

Development of asymmetric syntheses to access enantiomerically pure derivatives

-

Exploration of the biological activities of methyl 4-acetyl-5-methylfuran-2-carboxylate and its derivatives

-

Application in the synthesis of more complex heterocyclic systems

-

Investigation of catalytic transformations for selective functionalization

-

Integration into sustainable chemistry processes using renewable feedstocks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume